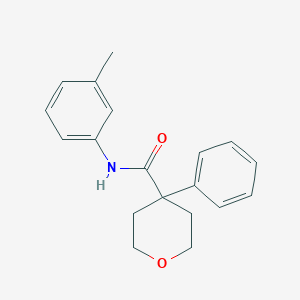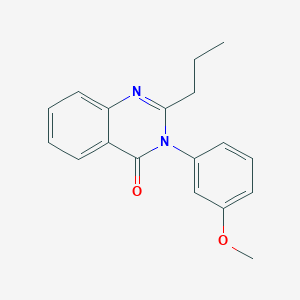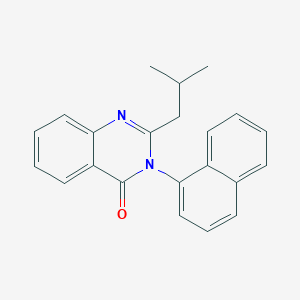
2-propyl-N-(1,3-thiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-N-(1,3-thiazol-2-yl)pentanamide, also known as PTZ-343, is a chemical compound that has been synthesized for scientific research purposes. It is a thiazole derivative that has been shown to have potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide involves its binding to the α7 nAChR at an allosteric site. This binding enhances the activity of the receptor, leading to increased calcium influx and neurotransmitter release. This, in turn, leads to the activation of downstream signaling pathways that are involved in learning, memory, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide have been studied in vitro and in vivo. In vitro studies have shown that 2-propyl-N-(1,3-thiazol-2-yl)pentanamide enhances the activity of the α7 nAChR, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that 2-propyl-N-(1,3-thiazol-2-yl)pentanamide improves cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide is its potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide is its low solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-propyl-N-(1,3-thiazol-2-yl)pentanamide. One area of research could be the development of more water-soluble analogs of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide to improve its usability in experimental conditions. Additionally, further studies could be done to investigate the potential therapeutic applications of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide in the treatment of cognitive disorders and inflammation-related diseases. Finally, more research could be done to investigate the safety and efficacy of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide in humans.
Métodos De Síntesis
The synthesis of 2-propyl-N-(1,3-thiazol-2-yl)pentanamide involves a multi-step process that starts with the reaction of 2-bromo-1-propene with thiosemicarbazide to form 2-propylthiosemicarbazide. This compound is then reacted with 2-bromoacetyl bromide to form 2-propyl-N-(1-bromoacetyl-3-thiazol-2-yl)pentanamide. Finally, this compound is reacted with sodium azide and triphenylphosphine to form 2-propyl-N-(1,3-thiazol-2-yl)pentanamide. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have potential applications in the field of neuroscience. Specifically, it has been shown to be a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in a variety of physiological processes, including learning, memory, and inflammation. 2-propyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to enhance the activity of this receptor, which could have implications for the treatment of cognitive disorders and inflammation-related diseases.
Propiedades
Fórmula molecular |
C11H18N2OS |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
2-propyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C11H18N2OS/c1-3-5-9(6-4-2)10(14)13-11-12-7-8-15-11/h7-9H,3-6H2,1-2H3,(H,12,13,14) |
Clave InChI |
ZABVDYHBEUHVMV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=NC=CS1 |
SMILES canónico |
CCCC(CCC)C(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)



![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)